molecular formula C19H18N4O6S B3978667 N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-methyl-3-nitrobenzamide

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-methyl-3-nitrobenzamide

Cat. No.: B3978667
M. Wt: 430.4 g/mol
InChI Key: JJQRCYUJSRWZSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with a 2-methyl-3-nitro group, linked via a sulfamoyl bridge to a 4-aminophenyl moiety. The sulfamoyl group is further substituted with a 3,4-dimethyl-1,2-oxazol-5-yl heterocycle.

Properties

IUPAC Name

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O6S/c1-11-13(3)21-29-19(11)22-30(27,28)15-9-7-14(8-10-15)20-18(24)16-5-4-6-17(12(16)2)23(25)26/h4-10,22H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQRCYUJSRWZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-methyl-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the oxazole derivative with sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Nitrobenzamide Moiety: The final step involves coupling the sulfonamide intermediate with 2-methyl-3-nitrobenzoic acid using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic medium.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Tin(II) chloride or iron powder in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding amine derivatives.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of sulfonamide derivatives with different substituents.

Scientific Research Applications

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-methyl-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The nitrobenzamide moiety may also contribute to its biological activity by interacting with cellular components and disrupting normal cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzamide Analogs

(a) N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-methoxybenzamide
  • Structural Differences : The benzamide ring is substituted with a 3-methoxy group instead of 2-methyl-3-nitro.
  • Reduced steric hindrance due to the absence of the 2-methyl group may improve binding to hydrophobic enzyme pockets .
(b) N-[4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-3-nitrobenzamide
  • Structural Differences : The oxazole ring has a single methyl group at position 5 (vs. 3,4-dimethyl at position 5 in the target compound).
  • The absence of the 2-methyl group on the benzamide may alter intermolecular interactions in crystal packing or target binding .

Sulfonamide-Linked Heterocyclic Derivatives

(a) CF2: N-(4-(3,4-Dimethylisoxazole-5-yl)sulfamoyl)phenyl-2-(1,3-dioxoisoindoline-2-yl)-4-methylpentanamide
  • Structural Differences : Replaces the benzamide with a pentanamide chain bearing a 1,3-dioxoisoindoline group.
  • Implications :
    • The dioxoisoindoline moiety increases molecular weight (MW: ~505 g/mol) and hydrophobicity, likely reducing aqueous solubility.
    • The extended aliphatic chain may confer flexibility, enabling interactions with deeper enzymatic binding sites .
(b) Sulfamethoxazole Related Compound A: N-{4-[N-(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide
  • Structural Differences : Substitutes the benzamide with an acetamide group.
  • Implications: Simplified structure (MW: 295.31 g/mol) may enhance metabolic clearance compared to the bulkier target compound.

Pharmacologically Relevant Derivatives

N(4)-Acetylsulfisoxazole
  • Structural Differences : Replaces the benzamide with an ethanimidic acid group.
  • Implications: The acetylated sulfonamide is a known metabolite of sulfisoxazole, with altered pharmacokinetics (e.g., prolonged half-life). Demonstrates how minor functional group changes can drastically impact bioavailability and excretion .

Structural and Pharmacokinetic Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound 402.4 2-Methyl-3-nitrobenzamide; 3,4-dimethyloxazole-5-sulfamoyl High electron-withdrawing nitro group may enhance reactivity or target affinity
N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-methoxybenzamide ~387 3-Methoxybenzamide Improved solubility due to methoxy group
N-[4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-3-nitrobenzamide 402.4 3-Nitrobenzamide; 5-methyloxazole-3-sulfamoyl Simplified oxazole substituent may reduce steric hindrance
CF2: N-(4-(3,4-Dimethylisoxazole-5-yl)sulfamoyl)phenyl-2-(1,3-dioxoisoindoline-2-yl)-4-methylpentanamide ~505 Dioxoisoindoline-pentanamide High hydrophobicity; potential for extended target interactions
Sulfamethoxazole Related Compound A 295.31 Acetamide; 5-methyloxazole-3-sulfamoyl Low molecular weight; rapid metabolic clearance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-methyl-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-methyl-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.